Solvent brown 53
Description
Historical Trajectories and Evolution of Solvent Dyes
The history of dyes stretches back millennia, with early civilizations utilizing natural materials from plants, minerals, and animals to impart color chemicalbook.comnih.gov. The advent of synthetic dyes in the mid-19th century, notably Perkin's discovery of mauveine in 1856, marked a paradigm shift, revolutionizing the textile industry and the broader field of chemistry chemicalbook.comnih.govsolvent-dye.com. This era saw the systematic development of synthetic dyes, offering unprecedented range, consistency, and performance compared to their natural predecessors chemicalbook.comsolvent-dye.com.
Solvent dyes, specifically, are defined by their solubility in organic solvents rather than water chemicalbook.commeghmaniglobal.com. Their development gained momentum with the rise of synthetic fibers in the 1960s, which necessitated dyes with different solubility and application characteristics chemicalbook.comsolvent-dye.com. Solvent dyeing processes, initially developed for acetate (B1210297) fibers, were later expanded to other man-made fibers like polyester (B1180765) and nylon scribd.com. Today, solvent dyes are integral to industries beyond textiles, including paints, plastics, leather, photoelectric communication, and even food packaging, reflecting their adaptability and broad applicability solvent-dye.com. There is also a growing trend towards developing more environmentally friendly formulations, including water-based solvent dyes hackmd.io.
Classification and Structural Context within Azomethine Dye Systems
Solvent Brown 53 is classified within the Azomethine Dye family, a group of organic compounds characterized by the presence of the azomethine functional group (-C=N-) worlddyevariety.comenochdye.commade-in-china.comcore.ac.ukgoogle.comtrea.comgoogle.com. Furthermore, it is recognized as a Metal Complex Dye , typically involving a transition metal ion, such as Nickel, coordinated with the organic dye molecule chemicalbook.comprecisechem.comhermetachem.com. This metal complexation often enhances the dye's stability, light fastness, and heat resistance.
Key identifiers for this compound include:
CAS Number: 64696-98-6 worlddyevariety.comenochdye.commade-in-china.comchemicalbook.comprecisechem.comdyestuffscn.comlookchem.comchemicalbook.comepsilonpigments.comsdinternational.comxinchem.comlookchem.comepsilonpigments.commade-in-china.com
C.I. Name: this compound
C.I. Number: 48525 worlddyevariety.comenochdye.commade-in-china.comprecisechem.comdyestuffscn.comchemicalbook.comepsilonpigments.commade-in-china.com
Chemical Formula: C18H10N4NiO2 made-in-china.comchemicalbook.comprecisechem.comlookchem.comchemicalbook.commade-in-china.com
Molecular Weight: Approximately 373 g/mol made-in-china.comchemicalbook.comlookchem.comchemicalbook.commade-in-china.com
The structure of this compound typically involves an azomethine linkage formed from the condensation of an o-hydroxy aromatic aldehyde with an amine, with the resulting molecule acting as a ligand for a metal ion core.ac.ukgoogle.comhermetachem.com. This structural configuration contributes to its characteristic deep reddish-brown hue and its robust performance properties.
Current Research Landscape and Academic Significance of this compound
Current research and industrial application of this compound predominantly focus on its efficacy as a colorant for various polymers and materials. Its academic significance stems from its excellent performance metrics, making it a subject of interest in materials science and polymer chemistry. Studies highlight its suitability for demanding applications, such as the pre-coloring of polyester (PET) fibers in spinning processes and the blow molding of PET bottles, where its high thermal stability and light fastness are crucial precisechem.comheubach.comspecialchem.com.
The dye is extensively researched for its application in plastics like polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET) precisechem.comlookchem.comspecialchem.comprimachemicals.com. Its use in printing inks, paints, and coatings is also a significant area of ongoing development and application dyestuffscn.comepsilonpigments.comxinchem.comlookchem.comprecisechem.com. The dye's ability to maintain color integrity under elevated temperatures and prolonged light exposure solidifies its importance in high-performance material coloration.
Interdisciplinary Relevance in Materials Science and Environmental Chemistry
Materials Science: this compound finds broad application across various sectors of materials science due to its inherent properties. Its excellent solubility in organic solvents and compatibility with a wide range of polymers, including PS, ABS, PC, PET, and PMMA, makes it ideal for plastic coloration precisechem.comepsilonpigments.comlookchem.comspecialchem.comprimachemicals.com. The dye imparts vibrant, consistent hues with high color strength and is particularly valued for its high heat resistance, often exceeding 300°C, and superior light fastness, typically rated between 7-8 enochdye.commade-in-china.comprecisechem.comdyestuffscn.comepsilonpigments.comlookchem.comheubach.comspecialchem.com. These attributes are critical for applications in automotive components, consumer electronics, and packaging, where durability and aesthetic appeal under harsh conditions are paramount. Beyond plastics, it is utilized in wood stains, metal coatings, leather finishing, and printing inks, demonstrating its versatility in modifying the visual and functional properties of diverse substrates enochdye.comxinchem.comlookchem.com.
Environmental Chemistry: While specific research dedicated to the environmental chemistry of this compound is limited in the provided search results, general considerations for solvent dyes apply. The trend towards "eco-friendly options" and "water-based solvent dyes" indicates an industry-wide push to mitigate environmental impact hackmd.io. Safety data sheets (SDS) for this compound often include cautionary statements regarding environmental discharge, emphasizing the need to prevent its release into drains or the environment chemicalbook.com. One MSDS indicates a fish toxicity (LC50) of 1180 mg/L epsilonpigments.com, suggesting potential aquatic toxicity that necessitates careful handling and disposal protocols. Further research into its biodegradability, persistence, and potential ecotoxicity would be beneficial for a comprehensive environmental assessment.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Common Name | This compound | chemicalbook.comdyestuffscn.comlookchem.com |
| C.I. Name | C.I. This compound | worlddyevariety.comdyestuffscn.comchemicalbook.com |
| C.I. Number | 48525 | worlddyevariety.comdyestuffscn.comchemicalbook.com |
| CAS Number | 64696-98-6 | chemicalbook.comdyestuffscn.comlookchem.com |
| EC Number | 265-022-7 | chemicalbook.comdyestuffscn.comlookchem.com |
| Chemical Formula | C18H10N4NiO2 | chemicalbook.comlookchem.comchemicalbook.com |
| Molecular Weight | ~373 g/mol | chemicalbook.comlookchem.comchemicalbook.com |
| Chemical Class | Azomethine Dye, Metal Complex Dye | worlddyevariety.comenochdye.comcore.ac.uk |
| Solubility in Water | Insoluble / 6.4 μg/L (at 23°C) | chemicalbook.comepsilonpigments.com |
| Solubility in Alcohol | Slightly soluble (yellow) | sdinternational.com |
| Solubility in Acetone | Soluble | sdinternational.com |
| Solubility in Butyl Acetate | Soluble | sdinternational.com |
| Log Pow (n-octanol/water) | 2.59 (calculated) | chemicalbook.com |
Table 2: Physical and Fastness Properties of this compound
| Property | Value | Source(s) |
| Appearance | Brown powder / Reddish brown powder | chemicalbook.comlookchem.comepsilonpigments.com |
| Melting Point | > 350 °C / 280 °C | precisechem.comepsilonpigments.com |
| Heat Resistance | 300 °C - 340 °C | precisechem.comdyestuffscn.comepsilonpigments.com |
| Light Fastness | 7-8 | enochdye.comdyestuffscn.comepsilonpigments.com |
| Acid Resistance | 5 / A | dyestuffscn.comepsilonpigments.com |
| Alkali Resistance | 5 / A | dyestuffscn.comepsilonpigments.com |
| Tinting Strength | 95-105% | dyestuffscn.comepsilonpigments.com |
| Migration Resistance | Good | specialchem.com |
| Washing Resistance | Excellent | specialchem.com |
| Friction Resistance | Excellent | specialchem.com |
Table 3: Key Applications of this compound
| Application Sector | Specific Uses | Source(s) |
| Plastics | PS, ABS, PC, PET, PMMA, PP, PVC coloration; plastic containers, toys | precisechem.comdyestuffscn.comepsilonpigments.comspecialchem.com |
| Printing Inks | Stationery inks, general printing inks | enochdye.comdyestuffscn.comepsilonpigments.comxinchem.com |
| Paints & Coatings | Interior/exterior paints, plastic coatings, metal coatings | epsilonpigments.comxinchem.comlookchem.com |
| Textiles | Pre-coloring of PET fiber spinning, automotive interiors (hot light fastness) | precisechem.comheubach.comspecialchem.com |
| Packaging | PET bottles (blow molding) | precisechem.comheubach.com |
| Wood & Furniture | Wood stains | enochdye.comxinchem.comprecisechem.com |
| Metals | Aluminum, polyester & metal foils coloring | enochdye.comxinchem.comprecisechem.com |
| Leather | Leather coloration and finishing | enochdye.comxinchem.comprecisechem.com |
| Other | Lubricants, gasoline, oil, wax, candle coloration | dyestuffscn.comepsilonpigments.com |
Compound Names Mentioned:
this compound
Azomethine Dye
Metal Complex Dye
Aniline
Mauveine
Polysynthren Brown R
Solvent Brown RS
Kenawax Brown XRP
Solvent Red 23
Solvent Black 28
Solvent Blue 104
Transparent Scarlet GR
Solvent Blue 38
Solvent Red 229
Solvent Yellow 114
Solvent Red 109
Solvent Orange 62
Vat Blue (Indanthrone blue)
Reactive Dyes
Azo Dyes
Aromatic Dyes
Carbonyl Dyes
Phthalocyanine Dyes
Acid Dyes
Basic Dyes
Direct Dyes
Disperse Dyes
Vat Dyes
Prodan Dyes
Badan Dyes
Solvent Brown G
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(Z)-1,2-dicyano-2-[(2-oxidophenyl)methylideneamino]ethenyl]iminomethyl]phenolate;nickel(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2.Ni/c19-9-15(21-11-13-5-1-3-7-17(13)23)16(10-20)22-12-14-6-2-4-8-18(14)24;/h1-8,11-12,23-24H;/q;+2/p-2/b16-15-,21-11?,22-12?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJXGIDVJYVQKD-BTKZGBQCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(=C(C#N)N=CC2=CC=CC=C2[O-])C#N)[O-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N/C(=C(/C#N)\N=CC2=CC=CC=C2[O-])/C#N)[O-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4NiO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64696-98-6 | |
| Record name | [2,3'-bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-N2,N3,O2,O3]nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Characterization of Solvent Brown 53
Spectroscopic Elucidation of Molecular Structure and Electronic Transitions
Spectroscopic methods are indispensable for determining the molecular structure, identifying functional groups, and understanding the electronic transitions that give rise to the compound's color and optical properties.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy probe the vibrational modes of molecules, providing insights into the functional groups present. The absorption of specific frequencies of IR radiation by molecular bonds allows for their identification. For Solvent Brown 53, an azomethine nickel complex, characteristic absorptions would be expected from its aromatic rings, azomethine (C=N) linkage, and the coordination of the nickel ion.
While specific FTIR data for this compound was not found in the reviewed literature, similar nickel-containing azo and azomethine dyes typically exhibit characteristic absorption bands. These include stretches associated with aromatic C-H bonds (around 3000-3100 cm⁻¹), aromatic C=C bonds (around 1450-1600 cm⁻¹), C=N stretching (around 1600-1690 cm⁻¹), and C-O stretching, often indicative of phenolic hydroxyl groups involved in coordination uobaghdad.edu.iqbohrium.comchemrevlett.comekb.egnih.govremedypublications.comresearchgate.net. The presence of a metal-ligand bond, such as Ni-N or Ni-O, would typically appear at lower frequencies, often in the fingerprint region (below 700 cm⁻¹), though these can be complex to assign without direct studies chemrevlett.comekb.eg.
Table 3.1.1: Expected IR Absorption Bands for this compound
| Absorption Band (cm⁻¹) | Functional Group / Vibration Type | Citation Basis |
| 3000-3100 | Aromatic C-H stretching | remedypublications.comresearchgate.net |
| 1600-1690 | C=N (Azomethine) stretching | uobaghdad.edu.iqchemrevlett.comekb.egremedypublications.com |
| 1450-1600 | Aromatic C=C stretching | uobaghdad.edu.iqchemrevlett.comekb.egremedypublications.com |
| 1200-1300 | C-O stretching (phenolic) | remedypublications.comresearchgate.net |
| 400-700 | Metal-Ligand (Ni-N/O) stretching | chemrevlett.comekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure of organic molecules by analyzing the magnetic environments of their nuclei. For this compound, NMR would ideally provide information about the arrangement of protons and carbons within the organic ligand.
Table 3.1.2: Expected NMR Chemical Shift Ranges (ppm) for this compound
| Nucleus | Chemical Shift Range (ppm) | Type of Signal / Assignment Basis | Citation Basis |
| ¹H NMR | 6.5 - 8.5 | Aromatic protons | rsc.orgrsc.orgresearchgate.net |
| ¹³C NMR | 110 - 160 | Aromatic carbons | rsc.orgrsc.orgdocbrown.infodocbrown.info |
| ¹³C NMR | ~160-170 | C=N carbons (Azomethine) | rsc.orgrsc.org |
Note: Specific NMR data for this compound is not available. Signals may be broadened or shifted due to the paramagnetic nature of the Ni(II) ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Optical Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within a molecule. These transitions are responsible for a compound's color and its interaction with light. This compound, being a dye, exhibits characteristic UV-Vis absorption.
The compound is described as reddish-brown or dark reddish-brown uobaghdad.edu.iqbohrium.comepsilonpigments.comdyestuffscn.com. This color arises from electronic transitions, likely involving π-π* transitions within the conjugated aromatic and azomethine systems, as well as potential metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands involving the nickel center uobaghdad.edu.iqbohrium.comchemrevlett.comekb.egnih.govthermofisher.comtechnologynetworks.comsigmaaldrich.com. Studies on similar nickel-containing azo dyes often report absorption maxima (λmax) in the visible region, contributing to their color uobaghdad.edu.iqbohrium.comchemrevlett.comekb.egnih.gov. The exact λmax values are dependent on the solvent and the specific electronic structure.
Table 3.1.3: Expected UV-Vis Absorption Characteristics for this compound
| Absorption Region (nm) | Type of Transition / Property | Citation Basis |
| 200-400 | π-π* transitions (aromatic) | thermofisher.comtechnologynetworks.comsigmaaldrich.com |
| 400-700 | Visible absorption (color) | uobaghdad.edu.iqbohrium.comthermofisher.comtechnologynetworks.com |
| Variable | MLCT/LMCT bands (metal complex) | bohrium.comchemrevlett.comekb.egnih.gov |
Note: Specific λmax values for this compound were not found in the literature. The color is generally described as reddish-brown.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, MS would confirm its molecular formula and provide clues about its structural integrity.
Based on the molecular formula C₁₈H₁₀N₄NiO₂, the expected molecular ion peak ([M]⁺) would be observed at approximately m/z 372.99. Mass spectrometry of metal complexes often reveals fragmentation pathways involving the dissociation of the ligand from the metal center, as well as fragmentation of the organic ligand itself uobaghdad.edu.iqbohrium.comekb.egnih.govepa.govdocbrown.info. For azo dyes and azomethine compounds, fragmentation can involve cleavage of the azo or azomethine bonds, loss of small molecules, and rearrangements epa.govdocbrown.infonih.govresearchgate.netcopernicus.orgaip.org.
Table 3.1.4: Expected Mass Spectrometric Data for this compound
| Parameter | Value / Description | Citation Basis |
| Molecular Ion Peak | m/z ≈ 372.99 (for [C₁₈H₁₀N₄NiO₂]⁺) | Current time information in Squamish-Lillooet, CA.chemrevlett.com |
| Fragmentation | Loss of ligand fragments, Ni-ligand bond cleavage | uobaghdad.edu.iqekb.egnih.govepa.gov |
| Fragmentation (Ligand) | Cleavage of C=N bond, aromatic ring fragmentation | docbrown.infonih.govresearchgate.net |
In situ Spectroscopic Techniques for Mechanistic Studies
In situ spectroscopic techniques, such as time-resolved FTIR or UV-Vis spectroscopy, are employed to monitor chemical reactions or physical processes as they occur in real-time. These methods are valuable for understanding reaction mechanisms, kinetics, and dynamic changes in molecular structure or electronic states.
No specific studies utilizing in situ spectroscopic techniques for this compound were identified in the reviewed literature. While such methods are generally applicable to studying dye synthesis, degradation, or interactions, detailed mechanistic studies specifically on this compound using these advanced techniques have not been published in the searched sources.
Chromatographic Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating it from impurities or related substances. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.
For dyes like this compound, HPLC methods typically involve reversed-phase columns (e.g., C18) with mobile phases composed of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and water, often with pH modifiers or buffers molnar-institute.comepa.govornl.govnih.govejgm.co.ukcarlroth.comglobalresearchonline.net. Detection is commonly performed using UV-Vis detectors, which are sensitive to the chromophoric systems of dyes technologynetworks.comepa.govnih.govejgm.co.uk. While specific HPLC conditions, retention times, and purity data for this compound were not found, the general principles and methods applied to other dyes and solvent-extractable compounds provide a framework for its analysis epa.govornl.gov. Purity is typically assessed by the presence of a single, well-defined peak at a specific retention time, with minimal or no other detectable peaks.
Table 3.2: Typical HPLC Conditions for Dye Analysis
| Parameter | Typical Condition / Description | Citation Basis |
| Stationary Phase | Reversed-phase C18 column | epa.govejgm.co.ukcarlroth.com |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures, possibly with buffers | epa.govejgm.co.ukcarlroth.comglobalresearchonline.net |
| Detector | UV-Vis detector (monitoring at relevant λmax) | technologynetworks.comepa.govejgm.co.uk |
| Purity Assessment | Single peak at characteristic retention time, minimal impurity peaks | ejgm.co.ukcarlroth.com |
Note: Specific HPLC method parameters (retention time, mobile phase composition, detector wavelength) for this compound are not available in the reviewed literature.
Compound Index:
this compound (CAS: 64696-98-6)
Nickel (Ni)
Azo dyes
Azomethine compounds
Phenol
Methanol
Acetonitrile
Water
Toluene
Dimethylformamide (DMF)
Chloroform (CHCl₃)
Dichloromethane (CH₂Cl₂)
DMSO-d₆
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a sophisticated analytical technique used for the separation, identification, and quantification of compounds in a mixture. It operates by passing a liquid mobile phase, under high pressure, through a column packed with a stationary phase. Separation occurs based on the differential interactions of the sample components with these two phases epa.govresearchgate.netthermofisher.comcarlroth.com. For dyes like this compound, HPLC is often coupled with detectors such as UV-Vis or mass spectrometers (MS) to achieve sensitive and specific detection of separated analytes epa.govthermofisher.com. Typical mobile phase compositions for dye analysis frequently involve mixtures of acetonitrile and water, or methanol and water, sometimes with the addition of acidic modifiers to optimize chromatographic performance researchgate.netthermofisher.comcarlroth.comfda.gov. Although specific quantitative data, such as retention times or purity percentages for this compound, were not detailed in the provided literature, HPLC serves as a fundamental tool for verifying the purity and quantifying the concentration of such dyes in industrial settings.
Thin-Layer Chromatography (TLC) for Mixture Resolution
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed for the separation and qualitative analysis of compounds within a mixture libretexts.orgchemistryhall.comuad.ac.id. In this method, a thin layer of a stationary phase, most commonly silica (B1680970) gel or alumina, is coated onto a flat support such as glass, plastic, or aluminum. A small quantity of the sample is applied as a spot near the bottom of this layer, and the plate is then placed into a developing chamber containing a suitable mobile phase (solvent system). As the solvent ascends the plate via capillary action, it carries the sample components upwards at different rates, based on their varying affinities for the stationary and mobile phases libretexts.orgchemistryhall.com.
TLC is particularly useful for monitoring the progress of chemical reactions, assessing the purity of synthesized compounds, and for preliminary screening to identify optimal solvent systems for more advanced chromatographic separations like column chromatography libretexts.orgchemistryhall.com. A variety of solvent systems, often mixtures of organic solvents such as ethyl acetate (B1210297), hexane, methanol, and chloroform, are utilized, selected based on the polarity of the compounds under investigation libretexts.orgcore.ac.ukavantiresearch.com. While specific TLC solvent systems and resulting Rf values for this compound were not explicitly detailed in the reviewed sources, TLC remains a valuable technique for the qualitative assessment of its purity and for resolving potential impurities.
Thermal Analysis for Material Behavior and Stability
Thermal analysis techniques are essential for characterizing the behavior of materials when subjected to controlled temperature changes. These methods provide critical data on thermal stability, phase transitions, and decomposition pathways. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques in this area.
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis (TGA) quantifies the change in mass of a sample as a function of temperature or time under a precisely controlled atmosphere. This technique is instrumental in determining the thermal stability of a compound, identifying the temperatures at which decomposition occurs, and quantifying volatile components or residual solvents acs.orgresearchgate.net. A typical TGA analysis generates a curve plotting mass (or mass percentage) against temperature, with distinct steps indicating decomposition events researchgate.net.
For this compound, its high thermal resistance is a noted characteristic, with a reported melting point exceeding 350 °C precisechem.com. While specific TGA data detailing the precise decomposition onset temperatures, the stages of decomposition, or residual mass percentages for this compound were not explicitly found within the provided search results, TGA is a standard methodology for characterizing the thermal decomposition profile of organic dyes and pigments. This information is particularly vital for applications involving high-temperature processing.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) measures the heat flow difference between a sample and a reference as a function of temperature. This allows for the detection and quantification of thermal events, including melting, crystallization, glass transitions, and decomposition processes nih.govs4science.atmedcraveonline.com. The resulting DSC thermogram displays peaks that correspond to endothermic (heat absorption) or exothermic (heat release) phenomena.
This compound exhibits a high melting point, reported to be above 350 °C precisechem.com, which signifies considerable thermal stability. While detailed DSC studies specifically characterizing this compound, such as identifying glass transition temperatures or other phase transitions, were not explicitly found in the provided literature, DSC is a crucial tool for understanding the thermal behavior of such compounds. This is especially relevant in polymer processing, where thermal stability is a critical parameter.
Diffraction Techniques for Crystalline Structure Analysis
Diffraction techniques, particularly X-ray diffraction, are fundamental for determining the crystalline structure, phase purity, and identifying potential polymorphism in solid materials.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical method used to identify crystalline phases, determine crystallite size, and assess the degree of crystallinity and polymorphism in solid samples rsc.orgresearchgate.netrsc.orgacs.orgnih.govcsic.es. The technique involves directing an X-ray beam onto a powdered sample and measuring the angles and intensities of the diffracted X-rays. The resulting diffraction pattern serves as a unique fingerprint for the crystalline structure of the material.
A study by Erk et al. specifically mentions that the crystal structure of this compound (designated as S.Br.53) was determined using powder diffraction data, reporting a chemical formula of C18H10N4O2Ni researchgate.net. This finding directly confirms the application of PXRD for elucidating the solid-state structure of this compound. PXRD analysis is vital for understanding how the molecular arrangement within the crystal lattice influences macroscopic properties such as color, solubility, and stability, and for identifying different crystalline forms (polymorphs) if they exist.
Elemental Compositional Analysis
Elemental compositional analysis is a critical technique for confirming the identity and purity of a chemical compound by determining the relative abundance of its constituent elements. For this compound, the molecular formula has been consistently reported across various sources as C₁₈H₁₀N₄NiO₂ , with a corresponding molecular weight of approximately 372.99 to 373.00 g/mol made-in-china.comprecisechem.commade-in-china.comchemicalbook.comechemi.comenochdye.com.
Based on this molecular formula, the theoretical elemental composition of this compound can be calculated:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 18 | 216.198 | 57.95 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 2.70 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 15.02 |
| Nickel | Ni | 58.693 | 1 | 58.693 | 15.73 |
| Oxygen | O | 15.999 | 2 | 31.998 | 8.58 |
| Total | 373.097 | 100.00 |
While specific experimental elemental analysis data (e.g., percent composition determined by combustion analysis or mass spectrometry) for this compound is not detailed in the provided search results, the established molecular formula and its derived theoretical elemental composition serve as fundamental identifiers of the compound's chemical makeup made-in-china.comprecisechem.commade-in-china.comchemicalbook.comechemi.comenochdye.com. Elemental analysis is a standard practice in chemical characterization, often performed to verify the purity and structural integrity of synthesized compounds echemi.comresearchgate.netkaust.edu.saresearchgate.netrsc.org.
Applications of Solvent Brown 53 in Contemporary Materials Science
Coloration of Polymeric Substrates
Solvent Brown 53 is extensively utilized for coloring a wide range of polymeric materials, owing to its excellent solubility in polymer melts and its high thermal stability, which allows it to withstand processing temperatures.
This dye exhibits superior compatibility with several key thermoplastic polymers, including Polystyrene (PS), Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS), Polycarbonate (PC), and Polyethylene (B3416737) Terephthalate (B1205515) (PET), while also being applicable in Polymethyl Methacrylate (B99206) (PMMA) and High Impact Polystyrene (HIPS) precisechem.comspecialchem.comspecialchem.comheubach.com. Its ability to achieve high color strength at low concentrations makes it an economical choice for these applications. The dye's heat resistance, often rated up to 300-350°C, is crucial for melt processing techniques used with these polymers precisechem.comheubach.comepsilonpigments.commade-in-china.com. Furthermore, its good migration resistance prevents color bleeding, ensuring the integrity of the final product, especially in applications requiring transparency or multi-layer constructions precisechem.comspecialchem.comalibaba.com.
Table 1: this compound: Performance in Thermoplastic Polymers
| Polymer | Suitability (General) | Heat Resistance (°C) | Light Fastness (Scale 1-8) | Migration Resistance |
| Polystyrene (PS) | Superior | ~300 | 7-8 | Good |
| ABS / SAN | Superior | ~300 | 7-8 | Good |
| PMMA | Applicable | ~300 | 7-8 | Good |
| Polycarbonate (PC) | Superior | ~300-340 | 7-8 | Good |
| PET | Applicable | ~300-320 | 7-8 | Good |
| Polyester (B1180765) Fiber | Recommended | ~300 (in melt) | 7-8 | Good |
| Rigid PVC (RPVC) | Applicable | - | - | Good |
| Polyamide (PA 6) | Applicable | - | - | Good |
Note: Heat resistance values are approximate and depend on specific processing conditions and polymer grades. Light fastness scale: 8 is superior.
This compound is particularly well-suited for the coloration of synthetic fibers, with a strong recommendation for polyester fiber precisechem.comspecialchem.comheubach.com. It imparts excellent lightfastness, washing resistance, and friction resistance to polyester textiles precisechem.comspecialchem.com. In polyester fiber applications, it achieves excellent automotive fastness, including hot light fastness, and demonstrates good performance in other textile properties heubach.com. Its ability to withstand high temperatures during processing is a key advantage for fiber manufacturing.
The dye's solubility in polymer melts, such as polyethylene terephthalate (PET) melt, makes it ideal for mass coloration and spin dyeing processes specialchem.comheubach.com. This method involves incorporating the dye directly into the polymer melt before extrusion or spinning, resulting in uniformly colored fibers or molded articles. This compound is suitable for melt coloration and spin dyeing of filaments and fibers, as well as for bottle-grade PET applications specialchem.com. It can also be used for coloring polypropylene (B1209903) (PP), polyethylene (PE), and PET blow-molding processes precisechem.com.
Pigmentation in Ink and Coating Formulations
This compound finds significant use in the formulation of printing inks and various coating systems epsilonpigments.comalibaba.comdyestuffscn.comindiamart.comindiamart.compolarisorganics.com. Its excellent solubility in organic solvents and compatibility with different resin systems sdinternational.comdayglo.in ensures homogeneous dispersion and vibrant coloration in these matrices. The dye's high color strength and good chemical resistance contribute to the durability and aesthetic appeal of inks and coatings used in industrial applications, where it can enhance properties like corrosion resistance alibaba.com.
Aesthetic Coloration of Specialty Fluids and Waxes (e.g., gasoline, lubricants, candles)
The dye's solubility in non-polar and hydrocarbon-based materials makes it highly effective for coloring a range of specialty fluids and waxes epsilonpigments.comalibaba.comdyestuffscn.comindiamart.comindiamart.compolarisorganics.comdayglo.in. It is widely used in the coloration of fuels such as gasoline dyestuffscn.comdayglo.in, lubricants, engine oils, greases, and waxes, including candles and shoe polish epsilonpigments.comalibaba.comdyestuffscn.comindiamart.comindiamart.comdayglo.in. Its stability to high heat is particularly advantageous for lubricants and engine oils, where operating temperatures can be elevated dayglo.in.
Performance Evaluation in Application Matrices
This compound is distinguished by a suite of performance characteristics that underscore its utility across diverse applications. Its high color strength ensures efficient coloration, while excellent heat resistance (up to 300-350°C) allows for processing in high-temperature environments common in plastics manufacturing and fiber spinning precisechem.comheubach.comepsilonpigments.commade-in-china.comepsilonpigments.com. The dye exhibits superior lightfastness, rated 7-8 on a scale of 1-8, and good migration resistance, preventing color bleed and ensuring long-term color stability precisechem.comspecialchem.comalibaba.comdyestuffscn.com. Its insolubility in water, coupled with good solubility in organic solvents, oils, and polymer melts, dictates its application scope, primarily in non-aqueous systems alibaba.comindiamart.comsdinternational.comhermetachem.com. Furthermore, its resistance to acids and alkalis (rated 5) enhances its durability in various chemical environments epsilonpigments.comepsilonpigments.commade-in-china.com.
Table 2: this compound: Key Performance Properties
| Property | Value/Description |
| Appearance | Reddish brown powder |
| Color Strength | High / Excellent tinting strength |
| Heat Resistance | Excellent (up to 300-350°C) |
| Light Fastness | Excellent (7-8 on a scale of 1-8) |
| Migration Resistance | Good |
| Solubility | Soluble in organic solvents, oils, waxes; Insoluble in water |
| Acid Resistance | 5 (Excellent) |
| Alkali Resistance | 5 (Excellent) |
| Wash Fastness | Good (in textiles) |
| Sublimation Fastness | Good (in textiles) |
| Rub/Friction Fastness | Good |
| Chemical Resistance | Resistant to acids, bases, salts |
| Compatibility | Polymers, organic solvents, oils, waxes, fuels |
Compound List:
this compound
Lightfastness and Photostability in Polymeric Systems
This compound exhibits good to excellent lightfastness and photostability when incorporated into polymeric matrices. This property is crucial for materials intended for outdoor use or those exposed to artificial light sources, as it ensures the color remains vibrant and does not degrade over time. Research indicates that this compound can achieve lightfastness ratings of 7-8 on a scale where 8 is the highest, signifying superior resistance to fading caused by UV radiation and visible light made-in-china.comprecisechem.com. This level of performance is attributed to its chemical structure, which is designed to absorb and dissipate light energy without undergoing significant photodegradation. For instance, in polystyrene (PS) and acrylonitrile butadiene styrene (ABS) polymers, it demonstrates a lightfastness of 7, while in polycarbonate (PC) and polyethylene terephthalate (PET), it can reach a rating of 8 precisechem.com. This inherent stability makes it suitable for applications where long-term color integrity is a requirement, such as in automotive components, consumer goods, and architectural elements alibaba.com.
Thermal Resistance and Stability during Processing
A significant advantage of this compound is its high thermal resistance, allowing it to withstand elevated temperatures encountered during polymer processing without significant decomposition or color alteration precisechem.comalibaba.comepsilonpigments.com. The dye can maintain its integrity at temperatures up to 300°C for processing times of 5 minutes, and even higher in some specific polymers like polycarbonate (340°C) and PET (320°C) precisechem.comprecisechem.com. This makes it highly suitable for melt-spinning of polyester fibers and blow molding of polyester bottles, processes that involve high temperatures precisechem.com. The dye integrates into the polymer matrix, ensuring uniform coloration throughout the material, which is essential for achieving consistent aesthetic qualities in plastic products alibaba.com. Its ability to remain stable during extrusion, injection molding, and other high-temperature manufacturing processes ensures that the final product retains its intended color and performance characteristics.
Migration Resistance in Polymer Composites
This compound demonstrates good migration resistance within polymer composites, meaning it is less likely to move from the colored material to the surface or to adjacent materials precisechem.comspecialchem.com. This property is vital for applications where color bleeding or staining could compromise the product's appearance or functionality, such as in food packaging or textiles. While solvent dyes, in general, can be prone to migration in certain polymer types, this compound's chemical formulation contributes to its relatively good performance in this regard heubach.com. Its compatibility with various polymers, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polycarbonate (PC), further supports its use in applications requiring stable coloration without adverse migration effects precisechem.comprecisechem.comprecisechem.com. However, it is always recommended to conduct specific migration tests based on the exact polymer matrix and application conditions heubach.com.
Fastness to Washing and Rubbing on Textile Materials
This compound is noted for its excellent fastness to washing and rubbing when applied to synthetic textile materials, particularly polyester fibers precisechem.comprecisechem.com. Color fastness refers to a dyed material's resistance to fading or bleeding when subjected to various influences such as washing, light, or rubbing centexbel.beqima.com. For textiles, high fastness to washing and rubbing is critical for maintaining the aesthetic appeal and performance of garments and other fabric products throughout their lifespan centexbel.beqima.comeurolab.net. This compound is recommended for polyester fiber applications due to its superior lightfastness, washing resistance, and friction fastness precisechem.comprecisechem.com. This ensures that fabrics colored with this compound retain their color integrity even after repeated washing cycles and exposure to abrasive contact centexbel.beqima.comeurolab.net.
Theoretical and Computational Investigations of Solvent Brown 53
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling offer a microscopic view of Solvent Brown 53, elucidating its electronic structure and predicting its behavior under various conditions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For dye molecules like this compound, DFT calculations can determine the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is critical as it relates to the molecule's color and electronic transition properties. mdpi.com
Key insights derived from DFT analysis include:
Electron Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity and interaction with other molecules.
Reactivity Descriptors: DFT can be used to calculate reactivity indices. For instance, a smaller HOMO-LUMO energy gap generally implies higher reactivity and can be correlated with the wavelength of maximum absorption. mdpi.com
Charge Transfer: The calculations can elucidate intramolecular charge transfer characteristics, which are fundamental to the photophysical behavior of the dye. mdpi.com
While specific DFT studies exclusively focused on this compound are not widely available in public literature, the principles are broadly applied to similar azomethine and metal-complex dyes to understand their stability and color properties. mdpi.comspecialchem.com
Beyond electronic structure, computational models are employed to predict the dynamic behavior of molecules. Molecular dynamics (MD) simulations, for example, can model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules or a polymer matrix. nih.gov
For this compound, these computational approaches could be used to:
Simulate Interactions: Predict how the dye molecule interacts with plastic polymers like PET or ABS at an atomic level, which is essential for understanding its solubility and migration resistance. specialchem.comprecisechem.com
Model Thermal Stability: Analyze the molecule's vibrational modes and bond energies to understand its high thermal resistance, a key performance characteristic. dyestuffscn.comprecisechem.com
Predict Conformational Changes: Investigate how the molecule's shape might change in different environments, which can affect its optical properties.
Structure-Performance Relationships and Design Principles
The performance of this compound, including its color, fastness, and stability, is intrinsically linked to its molecular structure. dyestuffscn.comprecisechem.com It is classified as an azomethine dye and is a metal complex, likely containing nickel. precisechem.comworlddyevariety.comlookchem.com
Key structure-performance relationships include:
Chromophore: The extensive system of conjugated double bonds (alternating single and double bonds) within the azomethine structure acts as the chromophore, responsible for absorbing light in the visible spectrum and thus producing its characteristic reddish-brown color. chemicalbook.com
High Stability: The presence of a central metal atom (nickel) forming a chelate complex significantly enhances the molecule's rigidity and stability. This chelation is a key reason for its excellent heat resistance (up to 340°C in polycarbonate) and lightfastness (grades 7-8 out of 8), making it suitable for high-temperature processing in engineering plastics. precisechem.comprecisechem.comprecisechem.com
These relationships form the basis for designing new dyes. By modifying the conjugated system or changing the central metal ion, chemists can tune the color, stability, and solubility to meet specific application demands.
Solvent Effects on Optical and Electronic Properties
The solvent environment can significantly alter the optical and electronic properties of a dye molecule through various intermolecular interactions. This phenomenon, known as solvatochromism, is a critical consideration in the application of dyes. koreascience.kr
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This change is observed as a shift in the absorption or emission spectra of the molecule. The position of the absorption maximum (λmax) of this compound is expected to be dependent on the polarity of the solvent it is in.
Bathochromic Shift (Red Shift): Occurs when the absorption maximum shifts to a longer wavelength. This typically happens if the excited state of the molecule is more polar than the ground state, as it is stabilized more by a polar solvent. mdpi.com
Hypsochromic Shift (Blue Shift): Occurs when the absorption maximum shifts to a shorter wavelength. This is common when the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. bau.edu.lb
The electronic transitions in dyes like this compound are often π→π* transitions. The effect of the solvent on these transitions dictates the observed spectroscopic shift. koreascience.kr
| Solvent | Relative Polarity | Expected Interaction Type | Potential Spectroscopic Shift (λmax) |
|---|---|---|---|
| Hexane | Non-polar | Dispersion forces | Baseline reference |
| Toluene | Non-polar | Dispersion, π-π interactions | Minimal shift from hexane |
| Acetone | Polar aprotic | Dipole-dipole interactions | Likely bathochromic shift |
| Ethanol (B145695) | Polar protic | Dipole-dipole, Hydrogen bonding | Significant shift (bathochromic or hypsochromic) |
| Water | Highly polar protic | Dipole-dipole, Strong hydrogen bonding | Maximum shift (note: dye is insoluble) sdinternational.com |
Solvent polarity plays a crucial role in stabilizing the ground and excited electronic states of the dye molecule differently. researchgate.net Non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) between the solvent and the dye molecule are responsible for this differential stabilization. bau.edu.lb
For this compound, the stabilization effect of the solvent depends on the change in the dye's dipole moment upon electronic excitation.
If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, reducing the energy gap for the electronic transition and causing a bathochromic (red) shift. koreascience.kr
Conversely, if the ground state is more polar, a polar solvent will stabilize it more, increasing the energy gap and leading to a hypsochromic (blue) shift. bau.edu.lb
The ability of protic solvents (like ethanol) to act as hydrogen bond donors or acceptors can also lead to specific interactions with the dye, further influencing the spectral shifts. mdpi.com Understanding these solvent effects is vital for applications where the final color in a product is critical.
Influence of Solvent on Extracted Material Composition
This compound is primarily utilized as a colorant for plastics, such as PET and PVC, as well as in inks and other coatings. While not its primary application, the principles of solid-liquid extraction are crucial for analytical procedures, such as quality control, purity assessment, or migration studies, where the dye and other components might be extracted from a polymer matrix. The choice of solvent is a critical parameter that dictates not only the efficiency of the dye's removal but also the composition of the total extracted material.
The interaction between the polymer matrix, the embedded dye, and the extraction solvent is governed by principles of solubility and intermolecular forces. Most additives and colorants, like this compound, are not chemically bound to the polymer and can be leached out. researchgate.netoaepublish.comresearchgate.net The process involves the solvent penetrating the polymer matrix, swelling it, and solvating the target molecules, which then diffuse out into the bulk solvent. nih.gov
The composition of the material extracted from a colored polymer is highly dependent on the solvent's properties, particularly its polarity. A solvent chosen to extract this compound may also solubilize other additives present in the plastic formulation. researchgate.net These additives can include plasticizers (e.g., phthalates, adipates), stabilizers, antioxidants, and unpolymerized oligomers. researchgate.netthermofisher.com Consequently, the resulting extract is often a mixture whose composition is a direct function of the solvent's solvating power for each component.
For instance, using a relatively non-polar solvent to extract a dye from a PVC matrix might efficiently remove non-polar plasticizers, while a more polar solvent might be required for more polar additives. researchgate.net Microwave-assisted extraction (MAE) has been shown to be an effective technique for extracting plasticizers from PVC using solvents like methanol (B129727). researchgate.net Similarly, supercritical fluids like CO2 are used for extracting additives, where the extraction efficiency is dependent on temperature and pressure. epa.govresearchgate.net The selection of a solvent system is therefore a balance between maximizing the recovery of the target dye and minimizing the co-extraction of interfering substances, depending on the analytical goal.
Table 1: Influence of Solvent Polarity on Co-Extracted Components from Polymer Matrices
| Solvent Type | Typical Solvents | Interaction Principle | Likely Co-Extracted Components (in addition to dye) |
|---|---|---|---|
| Non-Polar | Hexane, Toluene, Cyclohexane | "Like-dissolves-like"; effective for non-polar additives. | Phthalate plasticizers (e.g., DOP), mineral oils, long-chain fatty acids, some antioxidants. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Good general solvating power; can swell many polymers effectively. | A broader range of plasticizers, UV stabilizers, some oligomers, and other moderately polar additives. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds; effective for polar additives and can induce significant polymer swelling. | More polar plasticizers, phenols, and some degradation products from the polymer matrix. researchgate.net |
Thermodynamic Modeling of Solvation Phenomena
Understanding the solvation of a dye like this compound is fundamental to predicting its solubility, stability, and behavior in different chemical environments. Thermodynamic modeling provides a theoretical framework to quantify the energetic changes that occur when a solute molecule is transferred from the gas phase into a solvent. This process, known as solvation, is governed by the Gibbs free energy of solvation (ΔGsolv), which indicates the spontaneity of dissolution. Computational chemistry offers powerful tools to model these phenomena, primarily through continuum solvation models. nih.gov
Continuum or implicit solvation models are computationally efficient methods for studying solvent effects. acs.org Instead of simulating individual solvent molecules, these models approximate the solvent as a continuous medium with bulk properties like the dielectric constant (ε). The solute molecule is placed within a cavity carved out of this dielectric continuum, and the interactions between the solute and the solvent are calculated based on the polarization of the medium.
Polarizable Continuum Model (PCM): This is a widely used method where the solute's charge distribution polarizes the dielectric continuum of the solvent. The solvent's reaction field, in turn, acts back on the solute, and this interaction is calculated self-consistently. The model is versatile and has several variations. scielo.br
Conductor-like Polarizable Continuum Model (CPCM): A variation of PCM that simplifies the calculation by treating the dielectric medium as a conductor. This approach has proven to be robust and efficient for many applications.
Solvation Model based on Density (SMD): A universal continuum solvation model that is parameterized for a wide range of solvents. ccu.edu.twnih.gov The SMD model calculates the solvation free energy by adding a term related to cavity-dispersion and solvent structure effects to the bulk electrostatic energy, which is calculated based on the solute's electron density. ccu.edu.twacs.org It has shown good performance for predicting solvation free energies for many neutral solutes. nih.gov
Onsager Model: A foundational early model that treats the solute as a dipole within a spherical cavity. While less sophisticated than modern methods, it established the core principles of reaction field theory that underpin more advanced models.
Table 2: Comparison of Common Continuum Solvation Models
| Model | Key Feature | Primary Input Parameters | Typical Application |
|---|---|---|---|
| PCM | Solves electrostatic equations for a dielectric medium. | Dielectric constant, solvent radius. | General calculation of solvation energies for various systems. scielo.br |
| CPCM | Approximates the solvent as a conductor-like medium. | Dielectric constant. | Efficient calculation of electrostatic contributions to solvation. |
| SMD | Uses solute electron density and includes terms for cavity-dispersion. | Dielectric constant, refractive index, surface tension, etc. | Accurate prediction of solvation free energies across a broad range of solvents. ccu.edu.twnih.gov |
| Onsager | Treats the solute as a dipole in a spherical cavity. | Dipole moment, cavity radius, dielectric constant. | Fundamental studies and simple estimations of solvent effects. |
The primary output of continuum solvation models is the Gibbs free energy of solvation (ΔGsolv). This value represents the free energy change of transferring a solute from a 1 M concentration in the gas phase to a 1 M concentration in solution. acs.org A more negative ΔGsolv indicates a more favorable and spontaneous solvation process, implying higher solubility.
While specific computational studies calculating the ΔGsolv for this compound were not found in the reviewed literature, data for structurally related azo compounds can serve as an illustrative example. Density Functional Theory (DFT) calculations are often employed to determine the properties of azobenzene (B91143) derivatives. nih.govbohrium.com For instance, a computational study on 4-amino-4′-cyano azobenzene, a push-pull substituted azo dye, analyzed its solvation in various solvents using a polarizable continuum model. acs.org Such studies provide insight into how solvent polarity affects the stability of the dye.
The table below presents hypothetical, yet representative, Gibbs free energy of solvation values for a generic azo dye in different solvents, as would be predicted by a model like SMD. These values demonstrate how the dye's affinity for a solvent varies with the solvent's properties.
Table 3: Representative Calculated Gibbs Free Energy of Solvation (ΔGsolv) for a Generic Azo Dye in Various Solvents at 298.15 K
| Solvent | Solvent Type | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |
|---|---|---|---|
| Toluene | Non-Polar | 2.4 | -8.5 |
| Chloroform | Weakly Polar | 4.8 | -9.2 |
| Acetone | Polar Aprotic | 20.7 | -10.8 |
| Methanol | Polar Protic | 32.7 | -11.5 |
| Water | Polar Protic | 78.4 | -7.3 |
Environmental Behavior and Degradation Pathways of Solvent Dyes
Biotic Transformation and Biodegradation Potential
Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is often the primary pathway for the complete mineralization of complex organic pollutants into simpler inorganic molecules such as CO₂, H₂O, and mineral salts.
The biodegradation of azo dyes is a complex process that typically requires a combination of anaerobic (oxygen-free) and aerobic (oxygen-rich) conditions for complete mineralization ijcmas.commdpi.com.
Anaerobic Reduction: Under anaerobic conditions, the initial and most critical step is the reductive cleavage of the azo bond (-N=N-). This reaction is carried out by non-specific enzymes called azoreductases, which are produced by a wide range of bacteria mdpi.comnih.gov. This cleavage breaks the chromophore of the dye, resulting in decolorization of the water. The reaction transforms the parent dye molecule into two or more aromatic amines, which are often colorless but can be more toxic than the original dye mdpi.comdergipark.org.tr.
Aerobic Degradation: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. Their complete breakdown requires aerobic conditions, where different microbial communities utilize oxygen-dependent enzymes (e.g., monooxygenases and dioxygenases) to open the aromatic rings. This aerobic stage is crucial for detoxification and leads to the formation of simpler aliphatic compounds that can then be used by microorganisms as carbon and energy sources, eventually leading to complete mineralization ijcmas.commdpi.com.
For metal-complex dyes like Solvent Brown 53, the presence of a metal ion (nickel) can influence biodegradability, sometimes making the molecule more recalcitrant to microbial attack. However, the general two-step anaerobic-aerobic pathway is still considered the most likely route for its ultimate biodegradation ijcmas.com.
Assessing the environmental persistence of a chemical involves determining how long it remains in the environment before being broken down. For dyes, this is a key component of ecological risk assessment.
Several methodologies are used:
Laboratory Simulation Studies: Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to measure biodegradation rates in controlled laboratory settings that simulate environmental compartments like water, soil, and sediment (e.g., OECD 308, 309) nih.gov. These tests help determine degradation half-lives.
Ready Biodegradability Tests (RBTs): These are stringent screening tests (e.g., OECD 301 series) designed to identify chemicals that undergo rapid and ultimate biodegradation. Chemicals that pass these tests are generally not considered persistent. However, these tests are most suitable for water-soluble compounds and may not be appropriate for poorly soluble substances like solvent dyes nih.gov.
Field and Monitoring Studies: These studies involve measuring the concentration of the substance in real environmental samples over time to determine its actual persistence under complex, real-world conditions.
Modeling: When experimental data is limited, computational models are used to estimate persistence based on the chemical's structure and properties nih.gov.
A screening assessment of azo solvent dyes by the Canadian government concluded that, as a class, these substances tend to persist in water, sediment, and soil, as they are not readily biodegradable canada.ca.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. These models are particularly valuable for assessing chemicals when limited experimental data is available, saving time and resources ecetoc.orgnih.gov.
For environmental fate prediction of dyes, QSAR models can estimate key parameters such as:
Biodegradability: Predicting the rate and extent of microbial degradation.
Photostability: Estimating the rate of photodegradation under UV light.
Bioaccumulation: Assessing the potential for the chemical to accumulate in living organisms.
Toxicity: Predicting potential harmful effects on aquatic life.
The development of a QSAR model involves establishing a statistical relationship between calculated molecular descriptors (e.g., molecular weight, charge distribution, softness) and an experimentally measured endpoint for a "training set" of similar chemicals nih.govecetoc.org. For azo dyes, descriptors like the softness (s) and partial charges on carbon atoms have been found to be crucial in predicting their photostability nih.gov.
While specific QSAR models developed exclusively for this compound are not publicly available, models for the broader class of azo and solvent dyes can provide valuable insights into its likely environmental behavior. These tools are used by regulatory agencies to prioritize chemicals for further testing and to conduct risk assessments for large numbers of industrial chemicals with limited data dergipark.org.trnih.gov.
Fate in Industrial Effluents and Emissions from Specific Processes (e.g., CO2 Capture)
This compound, a metal-complex dye, exhibits persistence in industrial effluents due to its stable chemical structure. The presence of a nickel complex in its molecular makeup contributes to its resistance to degradation. nih.gov While specific studies on the fate of this compound in industrial wastewater are limited, the general behavior of solvent dyes suggests a tendency for adsorption onto sludge and sediments owing to their low water solubility.
The environmental release of azo dyes, a class to which solvent dyes are related, is a significant concern in industries such as textiles, plastics, and printing. nih.gov These dyes can persist in aquatic environments, leading to long-term contamination. nih.gov The degradation of metal-complex dyes in industrial wastewater is influenced by factors such as pH, temperature, and the presence of other chemicals. mdpi.com
There is no direct application or intentional use of this compound in CO2 capture processes. Amine-based solvents are the standard for this technology. However, industrial effluents from facilities using this compound could potentially be subjected to CO2 capture technologies for flue gas treatment. In such a hypothetical scenario, the high pH and presence of amines in the capture system could influence the stability of the dye. The alkaline conditions might affect the nickel complex, potentially leading to the dissociation of the metal ion from the organic ligand. Further research would be needed to determine the specific interactions and degradation pathways in this complex chemical environment.
Table 1: General Fate of Solvent Dyes in Industrial Effluents
| Environmental Compartment | Predominant Fate/Behavior | Influencing Factors |
| Wastewater | Low solubility leads to partitioning to solid phases. | pH, temperature, presence of other organic matter. |
| Sludge/Sediments | Strong adsorption due to hydrophobic nature. | Organic content of sludge/sediment, particle size. |
| Aquatic Environment | Persistence and potential for bioaccumulation. | Sunlight (photodegradation), microbial activity. |
Characterization of Degradation Products and Byproducts
The degradation of this compound can proceed through various biotic and abiotic pathways, leading to the formation of several intermediate and final byproducts. The specific degradation products will depend on the conditions, such as the presence of microorganisms, light, and oxidizing agents.
Biotic Degradation: Microbial degradation of dyes similar to this compound often occurs in a two-step process. mdpi.com The initial step, which can happen under anaerobic conditions, may involve the enzymatic cleavage of the molecule. For azo dyes, this is typically the reductive cleavage of the azo bond to form aromatic amines. mdpi.com While this compound is a metal complex, similar enzymatic breakdown of the organic ligand could occur. These resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. nih.govmdpi.com Subsequent degradation of these aromatic amines is typically an aerobic process. mdpi.com
Abiotic Degradation: Abiotic degradation pathways for dyes like this compound include photolysis (degradation by light) and oxidation. Photodegradation can lead to the formation of hydroxylated derivatives and smaller organic acids. The nickel complex in this compound may influence its photostability. Chemical oxidation processes can also break down the dye molecule into smaller, less colored compounds.
Due to a lack of specific studies on this compound, the exact degradation products have not been fully characterized. However, based on its chemical structure, potential degradation byproducts can be inferred.
Table 2: Potential Degradation Products of this compound (Hypothetical)
| Degradation Pathway | Potential Intermediate Products | Potential Final Products |
| Biotic (Microbial) | Aromatic amines, phenolic compounds, nickel ions | Carbon dioxide, water, inorganic salts |
| Abiotic (e.g., Photolysis) | Hydroxylated derivatives, smaller organic acids | Carbon dioxide, water, inorganic salts |
It is important to note that incomplete degradation can result in byproducts that are more harmful than the original dye. nih.gov Therefore, a thorough understanding of the degradation pathways and the resulting products is essential for assessing the full environmental impact of this compound.
Future Research Directions and Sustainable Innovations
Development of Next-Generation Environmentally Benign Solvent Brown 53 Derivatives
The development of safer, more sustainable dyes is a primary goal of green chemistry. Research in this area for this compound focuses on modifying its molecular structure to enhance biodegradability and reduce toxicity while maintaining or improving its performance properties.
Key Research Thrusts:
Bio-based Feedstocks: Investigating the use of renewable raw materials, derived from sources like corncobs or bagasse, to replace traditional petrochemical precursors in the synthesis of the dye's core structure. sigmaaldrich.com
Molecular Modification: Introducing functional groups that promote microbial degradation. For instance, incorporating ester or amide linkages that are more susceptible to enzymatic cleavage could prevent the persistence of the dye in the environment.
Greener Synthesis Solvents: A significant portion of waste in chemical manufacturing comes from solvents. mdpi.com Replacing conventional, often hazardous, solvents used in the synthesis of this compound with greener alternatives is a critical research area. The aim is to find solvents that are derived from renewable resources, have a lower environmental impact, and are easily recyclable. nih.govresearchgate.netrsc.org
Table 1: Comparison of Conventional vs. Green Solvents for Dye Synthesis
| Solvent Class | Conventional Examples | Potential Green Alternatives | Key Advantages of Alternatives |
|---|---|---|---|
| Chlorinated | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, lower toxicity. sigmaaldrich.com |
| Aprotic Polar | Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, improves safety. sigmaaldrich.com |
| Aromatic | Toluene, Benzene | Ethanol (B145695), Methanol (B129727) | Lower toxicity, favorable environmental profile. acs.org |
Future work will involve synthesizing and testing these new derivatives to ensure they retain the desired color strength, heat resistance, and lightfastness characteristic of this compound. precisechem.com
Advanced Spectroscopic and In Situ Monitoring for Reaction Dynamics
Optimizing the synthesis and degradation processes for dyes requires a deep understanding of their reaction dynamics. Advanced monitoring techniques allow for real-time analysis, leading to improved efficiency, yield, and safety.
Key Research Thrusts:
Real-Time Synthesis Monitoring: Implementing in situ spectroscopic methods, such as UV-Vis spectrophotometry, can continuously track the formation of this compound during its synthesis. nih.gov This real-time data enables precise control over reaction conditions, minimizing side-product formation and energy consumption. nih.gov
Degradation Pathway Analysis: Techniques like differential absorption spectroscopy can be used for dynamic in situ monitoring of the dye's degradation process. rsc.org This is crucial for evaluating the effectiveness of remediation technologies and for identifying any potentially harmful intermediates that may form.
Kinetic Modeling: Data gathered from in situ monitoring can be used to develop accurate kinetic models of both the synthesis and degradation reactions. These models are invaluable for scaling up production and designing efficient wastewater treatment protocols.
Table 2: Advanced Monitoring Techniques for Dye Reaction Dynamics
| Technique | Application for this compound | Anticipated Benefits |
|---|---|---|
| In Situ UV-Vis Spectrophotometry | Real-time monitoring of dye concentration during synthesis or degradation. nih.govchemistryforsustainability.org | High-throughput optimization of reaction conditions, rapid data acquisition. nih.gov |
| Differential Absorption Spectroscopy | Dynamic monitoring of photocatalytic degradation processes. rsc.org | Provides continuous spectral data without process interruption, reduces error from traditional sampling. rsc.org |
| Raman Spectroscopy | Tracking changes in molecular vibrations to identify intermediates. | Provides structural information on reaction species in real-time. |
Integration of Computational Chemistry in Dye Design and Application Prediction
Computational chemistry offers a powerful toolkit for accelerating the design of new molecules and predicting their properties, thereby reducing the need for extensive and costly laboratory experiments. chemrxiv.orgresearchgate.net
Key Research Thrusts:
Property Prediction: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict key properties of new this compound derivatives, including their color, UV-Vis absorption spectra, and electronic structure. chemrxiv.orgnih.gov This allows for the in silico screening of numerous candidate molecules to identify those with the most promising characteristics.
Toxicity and Biodegradability Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity and biodegradability of newly designed dye molecules. This predictive capability is essential for prioritizing the synthesis of environmentally benign candidates.
Solvent Interaction Simulation: Computational models can simulate the interaction between the dye and various solvents or polymer matrices. chemrxiv.orgchemrxiv.org This helps in selecting the optimal medium for its application and predicting its performance, such as migration resistance in plastics.
Table 3: Computational Methods in Dye Design
| Computational Method | Predicted Property | Relevance to this compound Design |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties. nih.gov | Foundation for predicting stability and reactivity. |
| Time-Dependent DFT (TD-DFT) | UV-Vis spectra, color coordinates. researchgate.netresearchgate.net | Predicts the visual color and absorption characteristics of new derivatives. |
| QSAR Models | Toxicity, mutagenicity, biodegradability. | Enables early-stage hazard assessment before synthesis. |
| Molecular Dynamics (MD) | Dye-polymer interactions, diffusion rates. | Predicts performance metrics like migration fastness in plastics. |
Circular Economy Approaches in Dye Synthesis and Application
A circular economy model aims to eliminate waste and promote the continual use of resources. For this compound, this involves rethinking its entire lifecycle, from raw material sourcing to end-of-life management.
Key Research Thrusts:
Waste Valorization: Exploring the use of industrial by-products as starting materials for dye synthesis. This approach transforms waste streams from other industries into valuable feedstocks, reducing both costs and environmental burden. rsc.org
Closed-Loop Recovery Systems: Developing efficient methods to recover and reuse unspent or residual this compound from industrial wastewater. gnest.org This minimizes the discharge of colored effluents and conserves resources.
Design for Biodegradability: As mentioned in section 7.1, fundamentally redesigning the this compound molecule to ensure it can be fully mineralized by microorganisms at the end of its useful life is a cornerstone of a circular approach. biorxiv.org This contrasts with persistent dyes that accumulate in the environment.
Table 4: Circular Economy Strategies for this compound
| Strategy | Description | Potential Impact |
|---|---|---|
| Renewable Feedstocks | Synthesizing the dye from bio-based, renewable sources instead of finite petrochemicals. | Reduces carbon footprint and dependence on fossil fuels. |
| Waste Minimization | Optimizing synthesis to improve atom economy and reduce by-product formation. | Decreases waste generation and improves process efficiency. gnest.org |
| Dye Recovery and Reuse | Implementing technologies to capture and purify the dye from effluent for re-application. | Conserves materials and prevents water pollution. |
| End-of-Life Management | Designing the dye to be fully biodegradable, composting into non-toxic components. | Eliminates long-term environmental persistence. |
Comprehensive Environmental Impact Assessment and Remediation Strategies
A thorough understanding of the environmental fate and impact of this compound is necessary to manage its risks. This involves both comprehensive assessment and the development of effective cleanup technologies.
Key Research Thrusts:
Life Cycle Assessment (LCA): Conducting a full LCA for this compound, from raw material extraction to final disposal. nih.gov This analysis identifies the stages with the highest environmental impact ("hotspots") and guides efforts to improve sustainability.
Bioremediation: Investigating the use of specific microorganisms, such as bacteria from the Pseudomonas genus, that can enzymatically break down the azomethine structure of the dye. researchgate.netmdpi.com This offers a cost-effective and environmentally friendly approach to treating contaminated water and soil. mdpi.com
Advanced Oxidation Processes (AOPs): Developing AOPs, which use powerful oxidizing agents like hydroxyl radicals to degrade the dye into simpler, non-toxic compounds. nih.gov These methods are particularly effective for treating wastewater containing recalcitrant organic pollutants.
Solvent Flushing: For sites with contaminated soil, solvent flushing techniques can be researched. This involves injecting a solvent mixture to enhance the solubility and removal of the dye from the soil matrix. utwente.nlresearchgate.net
Table 5: Remediation Strategies for this compound Contamination
| Remediation Method | Mechanism | Advantages | Research Focus |
|---|---|---|---|
| Bioremediation | Microbial enzymes (e.g., azoreductase) break down the dye structure. mdpi.com | Eco-friendly, low cost, potential for complete mineralization. gsconlinepress.com | Isolation and optimization of potent microbial strains. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize the dye. nih.gov | Rapid degradation of persistent pollutants. | Improving energy efficiency and minimizing by-product formation. |
| Solvent Extraction/Flushing | Using a solvent to leach the dye from a solid matrix like soil or sludge. epa.gov | Reduces the volume of hazardous material to be treated. epa.gov | Developing green solvent systems and optimizing recovery. |
| Adsorption | Binding of dye molecules to the surface of an adsorbent material (e.g., activated carbon). | Effective for color removal from water. mst.dk | Developing low-cost, regenerable adsorbents from waste materials. |
Q & A
Q. What are the standard protocols for synthesizing Solvent Brown 53, and how can purity be validated?
this compound synthesis typically involves diazo coupling reactions under controlled pH and temperature conditions. Purity validation requires chromatographic methods (e.g., HPLC or GC-MS) to detect impurities and quantify yield. Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are critical for structural confirmation. Ensure protocols align with reproducibility guidelines, such as documenting reaction parameters (solvent, catalyst, stoichiometry) and providing raw spectral data in supplementary materials .
Q. How can researchers address inconsistencies in this compound’s spectroscopic data across studies?
Discrepancies in UV-Vis or IR spectra may arise from solvent polarity, concentration effects, or instrumental calibration. To resolve contradictions, replicate experiments using standardized conditions (e.g., solvent system, temperature) and cross-validate findings with computational simulations (e.g., DFT for UV-Vis absorption bands). Document calibration protocols and reference materials in methodologies to enhance comparability .
Q. What are the best practices for assessing this compound’s stability under varying environmental conditions?
Conduct accelerated stability studies by exposing the compound to controlled light, humidity, and temperature. Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and statistical validation (e.g., ANOVA for replicate measurements) to ensure robustness .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s degradation pathways in aqueous systems?
Advanced approaches combine experimental and computational methods:
- Experimental : Use LC-QTOF-MS to identify degradation intermediates.
- Computational : Apply density functional theory (DFT) to model reaction pathways and activation energies.
- Statistical : Perform multivariate analysis to correlate degradation rates with environmental variables (pH, ionic strength). Publish raw chromatographic data and computational input files to ensure reproducibility .
Q. What experimental designs are optimal for resolving conflicting toxicity data for this compound?
Contradictory toxicity results often stem from differences in test organisms, exposure durations, or endpoints (e.g., LC50 vs. genotoxicity). Address these by:
- Standardizing test protocols (e.g., OECD guidelines for ecotoxicity).
- Including positive/negative controls and dose-response curves.
- Using meta-analysis to reconcile data across studies, highlighting confounding variables (e.g., solvent carriers in assays) .
Q. How can researchers design studies to evaluate this compound’s interactions with co-pollutants in complex matrices?
Employ factorial experimental designs to assess synergistic/antagonistic effects. For example:
- Variables : Vary concentrations of this compound and co-pollutants (e.g., heavy metals).
- Analytical Tools : Use hyphenated techniques (e.g., GC-MS/MS) for simultaneous quantification.
- Data Analysis : Apply machine learning (e.g., random forests) to identify interaction patterns. Provide full experimental matrices and raw datasets in supplementary materials .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound studies?
Use non-parametric models (e.g., Hill equation) or Bayesian hierarchical models to capture non-linear trends. Validate models via bootstrapping or cross-validation. Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How should researchers document this compound’s spectral data to enhance cross-study comparability?
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Include instrument settings (slit width, scan rate), solvent parameters, and calibration standards.
- Repositories : Deposit raw spectra in public databases (e.g., PubChem, NIST Chemistry WebBook). Reference established reporting standards (e.g., Beilstein Journal guidelines) for spectral assignments .
Data Presentation and Reproducibility
Q. What are the critical elements to include in a publication’s supplementary materials for this compound research?
- Synthesis : Detailed reaction logs, NMR/IR spectra, and purity certificates.
- Stability/Risk Data : Kinetic plots, degradation product chromatograms, and toxicity assay raw data.
- Computational : Input files for molecular modeling and validation metrics (e.g., R² for QSAR models). Ensure all files are indexed and hyperlinked in the main text .
Q. How can researchers mitigate biases when interpreting this compound’s environmental impact data?
- Blinding : Use blinded sample analysis to reduce observer bias.
- Negative Controls : Include unexposed matrices in ecotoxicity assays.
- Causal Inference : Apply counterfactual analysis (e.g., difference-in-differences) to distinguish correlation from causation in field studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
